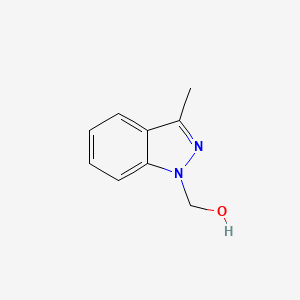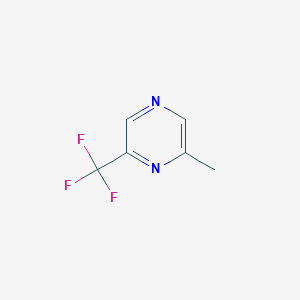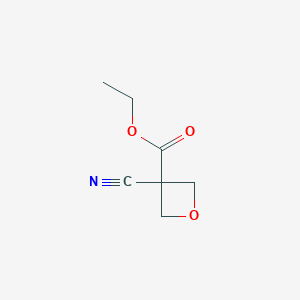![molecular formula C8H8N4 B11919559 7-Methylpyrido[2,3-D]pyrimidin-4-amine CAS No. 120266-91-3](/img/structure/B11919559.png)
7-Methylpyrido[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrido[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 7th position and an amino group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrido[2,3-D]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gives (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives capable of intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylpyrido[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
7-Methylpyrido[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrido[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the transfer of phosphate groups to target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Pyrido[2,3-D]pyrimidin-7-ones: These compounds also inhibit tyrosine kinases but may have different substitution patterns.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinases and adenosine receptors.
Uniqueness: 7-Methylpyrido[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7th position and amino group at the 4th position contribute to its selective inhibition of certain enzymes, making it a valuable compound for targeted therapeutic applications .
Propiedades
Número CAS |
120266-91-3 |
|---|---|
Fórmula molecular |
C8H8N4 |
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
7-methylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3,(H2,9,10,11,12) |
Clave InChI |
PHVSCPZRNLMDJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NC(=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)



